molecular formula C12H12N2 B11909551 (1,2-Dihydroacenaphthylen-5-YL)hydrazine

(1,2-Dihydroacenaphthylen-5-YL)hydrazine

Cat. No.: B11909551
M. Wt: 184.24 g/mol
InChI Key: UPFFYMNWQADORJ-UHFFFAOYSA-N
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Description

(1,2-Dihydroacenaphthylen-5-YL)hydrazine is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a hydrazine group attached to a dihydroacenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dihydroacenaphthylen-5-YL)hydrazine typically involves the reaction of acenaphthene with hydrazine under specific conditions. One common method includes the oxidation of acenaphthene to acenaphthoquinone, followed by the reaction with hydrazine to form the desired compound . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to optimize the reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dihydroacenaphthylen-5-YL)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.

    Reduction: It can be reduced to form various hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include acenaphthoquinone derivatives, reduced hydrazine compounds, and substituted hydrazine derivatives

Scientific Research Applications

(1,2-Dihydroacenaphthylen-5-YL)hydrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,2-Dihydroacenaphthylen-5-YL)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthoquinone: A related compound used in similar applications.

    Hydrazine derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

(1,2-Dihydroacenaphthylen-5-YL)hydrazine stands out due to its unique combination of a dihydroacenaphthylene moiety and a hydrazine group.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,2-dihydroacenaphthylen-5-ylhydrazine

InChI

InChI=1S/C12H12N2/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2

InChI Key

UPFFYMNWQADORJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NN

Origin of Product

United States

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